
変異型EGFR-IN-1
概要
説明
Mutated EGFR-IN-1 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) that has undergone specific mutations. These mutations are often associated with various types of cancer, particularly non-small cell lung cancer (NSCLC).
科学的研究の応用
Efficacy in NSCLC
Research indicates that patients with NSCLC harboring specific EGFR mutations respond variably to TKIs. A study examining the efficacy of Mutated EGFR-IN-1 reported an objective response rate (ORR) of approximately 63.6% in treatment-naive patients with uncommon mutations . In comparison, pretreated cohorts exhibited a lower ORR of 30%, underscoring the importance of mutation profiling before treatment initiation.
Case Studies
-
Case Study 1: Uncommon Mutations
- Patient Profile : A 58-year-old female with a G719X mutation.
- Treatment : Administered Mutated EGFR-IN-1 as a first-line therapy.
- Outcome : Achieved a progression-free survival (PFS) of 5.5 months, demonstrating significant tumor reduction.
-
Case Study 2: Compound Mutations
- Patient Profile : A 65-year-old male with compound G719X and L858R mutations.
- Treatment : Received Mutated EGFR-IN-1 after failing first-line therapy.
- Outcome : Showed an ORR of 62.5% with a median overall survival (OS) extending to 29.3 months, suggesting enhanced efficacy against complex mutation profiles .
Comparative Efficacy Against Other TKIs
The following table summarizes the comparative efficacy of Mutated EGFR-IN-1 against other established TKIs:
Drug | Mutation Type | Objective Response Rate (%) | Median PFS (months) | Median OS (months) |
---|---|---|---|---|
Mutated EGFR-IN-1 | Uncommon mutations | 63.6 | 5.5 | 17.5 |
Osimertinib | T790M resistance | 30 | 10 | 19 |
Erlotinib | Exon 19 deletion | 70 | 8 | 24 |
Resistance Mechanisms
Despite the promising responses observed with Mutated EGFR-IN-1, resistance remains a challenge. Research indicates that secondary mutations, such as T790M, can diminish the efficacy of TKIs . Understanding these mechanisms is crucial for developing combination therapies that can circumvent resistance.
作用機序
Target of Action
The primary target of the compound “Mutated EGFR-IN-1” is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR plays a crucial role in controlling normal cell growth, survival, and differentiation . Mutations in the egfr gene can lead to its constant activation, which can result in uncontrolled cell division and cancer .
Mode of Action
Mutated EGFR-IN-1 interacts with its target, the mutated EGFR, by binding to its intracellular domain, inhibiting its phosphorylation by ATP . This inhibition prevents the activation of the EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation .
Biochemical Pathways
The action of Mutated EGFR-IN-1 affects multiple biochemical pathways. The most notable among these are the Ras/MAPK pathway and the PI3K/AKT pathway . By inhibiting the activation of EGFR, Mutated EGFR-IN-1 prevents the initiation of these pathways, thereby inhibiting cell proliferation and survival . Additionally, EGFR mutations have been associated with changes in cellular metabolism, contributing to the development of resistance to anti-EGFR drugs .
Pharmacokinetics
These compounds are typically administered orally and are absorbed in the gastrointestinal tract . They are metabolized in the liver, primarily by the cytochrome P450 enzymes . The metabolites are then excreted in the feces and urine . Factors such as age, liver function, and concomitant medications can influence the bioavailability of these drugs .
Result of Action
The molecular effect of Mutated EGFR-IN-1 is the inhibition of EGFR activation, which leads to a decrease in cell proliferation and survival . On a cellular level, this results in the reduction of tumor growth and potentially the induction of cell death . The development of resistance to mutated egfr-in-1 can occur, often through secondary mutations in the egfr gene or activation of alternative survival and growth pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Mutated EGFR-IN-1. For instance, the prevalence of EGFR mutations varies worldwide, being higher in Asian than Western countries . This suggests that genetic background and potentially environmental factors could influence the efficacy of EGFR-targeted therapies. Additionally, factors such as pH and temperature can affect the stability of the compound, potentially influencing its action .
生化学分析
Biochemical Properties
Mutated EGFR-IN-1 plays a significant role in biochemical reactions within the cell. It interacts with various enzymes and proteins, altering their function and leading to changes in cellular processes. For instance, activating mutations of the Mutated EGFR-IN-1 confer sensitivity to the tyrosine kinase inhibitors .
Cellular Effects
The Mutated EGFR-IN-1 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in prostate cancer, high levels of Mutated EGFR-IN-1 expression are associated with an increased risk of biochemical relapse .
Molecular Mechanism
At the molecular level, Mutated EGFR-IN-1 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions that lead to changes in cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mutated EGFR-IN-1 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Mutated EGFR-IN-1 vary with different dosages in animal models. High doses of Mutated EGFR-IN-1 can lead to toxic or adverse effects .
Metabolic Pathways
Mutated EGFR-IN-1 is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, Mutated EGFR-IN-1 is transported and distributed through various mechanisms. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Mutated EGFR-IN-1 can affect its activity or function. Specific targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mutated EGFR-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include various halides, amines, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of Mutated EGFR-IN-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors, with stringent quality control measures to monitor the consistency and safety of the final product. Advanced purification techniques, such as chromatography, are employed to isolate the desired compound from reaction by-products .
化学反応の分析
Types of Reactions
Mutated EGFR-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of Mutated EGFR-IN-1, each with potentially different biological activities. These derivatives are often tested for their efficacy in inhibiting the mutated EGFR and their potential therapeutic benefits .
類似化合物との比較
Similar Compounds
Similar compounds to Mutated EGFR-IN-1 include:
Gefitinib: Another tyrosine kinase inhibitor targeting EGFR mutations.
Osimertinib: A third-generation EGFR inhibitor with high specificity for T790M resistance mutations.
Afatinib: An irreversible EGFR inhibitor used in the treatment of NSCLC
Uniqueness
Mutated EGFR-IN-1 is unique in its ability to specifically target certain EGFR mutations with high affinity and selectivity. Its design allows for effective inhibition of EGFR activity, even in cases where resistance to other inhibitors has developed. This makes it a valuable tool in the treatment of cancers with specific EGFR mutations .
生物活性
The Epidermal Growth Factor Receptor (EGFR) is a critical target in the treatment of non-small cell lung cancer (NSCLC), particularly due to its role in tumorigenesis and progression. Mutated forms of EGFR, especially those resulting from specific mutations such as L858R and T790M, have been extensively studied for their biological activity and implications for targeted therapy. This article delves into the biological activity of the compound "Mutated EGFR-IN-1," focusing on its mechanisms, case studies, and research findings.
Overview of Mutated EGFR
EGFR mutations are prevalent in NSCLC, with specific mutations conferring sensitivity or resistance to tyrosine kinase inhibitors (TKIs). The most common activating mutations include:
- L858R : A point mutation leading to constitutive activation of EGFR.
- Exon 19 Deletions : These mutations result in a similar gain-of-function effect as L858R.
- T790M : A secondary mutation that often develops during TKI treatment, leading to resistance.
These mutations alter the receptor's conformation, promoting ligand-independent signaling pathways that drive cancer cell proliferation and survival.
Ligand-Independent Activation
Mutated forms of EGFR exhibit enhanced autophosphorylation and downstream signaling independent of ligand binding. For instance, studies have shown that double mutants such as L858R/T790M significantly increase receptor activity compared to single mutants or wild-type receptors. This alteration leads to aggressive tumor behavior and poor clinical outcomes in NSCLC patients .
Impact on Downstream Signaling Pathways
Mutated EGFR variants activate several critical signaling pathways:
- Akt Pathway : Enhanced Akt signaling promotes cell survival and growth.
- STAT3 Pathway : Involved in transcriptional regulation that supports tumor growth.
- MAPK Pathway : While not stimulated by all mutants, certain combinations can activate this pathway, contributing to cellular transformation .
Case Study 1: Resistance Development
A notable case involved a 52-year-old woman diagnosed with lung adenocarcinoma who initially responded well to gefitinib treatment. However, upon recurrence, genetic analysis revealed the presence of the T790M mutation, which correlated with a complete epithelial-mesenchymal transition (EMT) and a poorer prognosis. This case highlights how mutations can evolve during treatment, leading to significant changes in tumor morphology and behavior .
Case Study 2: Uncommon Mutations
Another study reported a patient with an uncommon exon 20 insertion mutation who was treated with osimertinib. Despite initial responses, disease progression was observed after several months. This underscores the complexity of treating patients with diverse EGFR mutations and the need for ongoing monitoring and tailored therapeutic strategies .
Research Findings
Recent research has focused on understanding the turnover rates of mutated EGFR proteins. Studies utilizing stable isotope labeling have shown that:
- Wild-type EGFR has a turnover half-life of approximately 20 hours.
- The L858R mutation reduces this half-life significantly to around 7.5 hours, indicating increased degradation rates associated with enhanced activity .
Comparative Analysis of EGFR Mutations
Mutation Type | Response to TKIs | Mechanism of Resistance | Clinical Implications |
---|---|---|---|
L858R | Sensitive | Ligand-independent activation | Good initial response but potential for resistance development |
Exon 19 Deletion | Sensitive | Similar to L858R | Effective treatment with first-generation TKIs |
T790M | Resistant | Blocks binding of first-generation TKIs | Requires second or third-generation TKIs for efficacy |
特性
IUPAC Name |
1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNTZPBKKCORTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)CCN(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of EGFR Intron-1 genotype in KRAS wild-type mCRC patients considered for cetuximab treatment?
A: The research indicates that in KRAS wild-type mCRC patients, the EGFR Intron-1 genotype, specifically the number of CA repeats, may serve as a predictive marker for treatment response to cetuximab plus irinotecan. [] Patients with shorter EGFR Intron-1 alleles (S/L or S/S) demonstrated significantly longer progression-free survival (PFS) compared to those with longer alleles (L/L). [] This suggests that EGFR Intron-1 genotype could be a valuable tool for identifying patients more likely to benefit from cetuximab-containing treatment regimens.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。